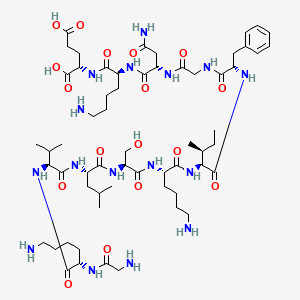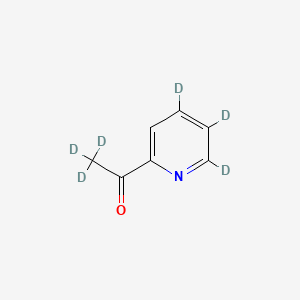
1-(Pyridin-2-yl)ethan-1-one-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)ethan-1-one-d6 typically involves the deuteration of 1-(Pyridin-2-yl)ethan-1-one. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the deuteration process . The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity levels .
化学反应分析
Types of Reactions
1-(Pyridin-2-yl)ethan-1-one-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid under strong oxidizing conditions.
Reduction: It can be reduced to 1-(Pyridin-2-yl)ethanol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid.
Reduction: 1-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(Pyridin-2-yl)ethan-1-one-d6 is widely used in scientific research, including:
作用机制
The mechanism of action of 1-(Pyridin-2-yl)ethan-1-one-d6 involves its role as a tracer in various biochemical and chemical processes. The deuterium atoms in the compound provide a distinct mass difference that can be detected using mass spectrometry, allowing researchers to track the compound’s distribution and transformation in different systems . The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied .
相似化合物的比较
Similar Compounds
1-(Pyridin-2-yl)ethan-1-one: The non-deuterated version of the compound.
3,5-Dimethyl-2-vinylpyrazine: Another deuterated compound with similar applications.
Pyridine-2-carboxylic acid: A common oxidation product of 1-(Pyridin-2-yl)ethan-1-one.
Uniqueness
1-(Pyridin-2-yl)ethan-1-one-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic and pharmacokinetic studies, making it a valuable tool in drug development and other scientific fields .
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
127.17 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-1-(4,5,6-trideuteriopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3/i1D3,2D,3D,5D |
InChI 键 |
AJKVQEKCUACUMD-UGSMBFFPSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1)C(=O)C([2H])([2H])[2H])[2H])[2H] |
规范 SMILES |
CC(=O)C1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


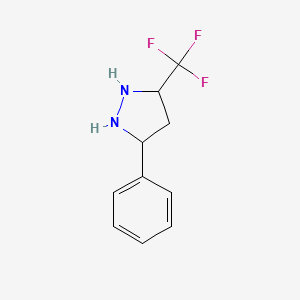
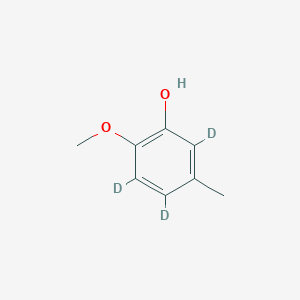
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)

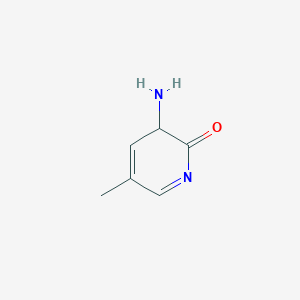

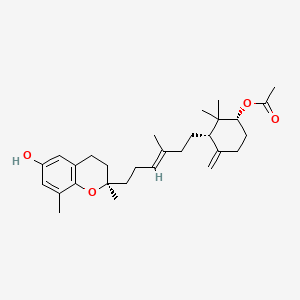
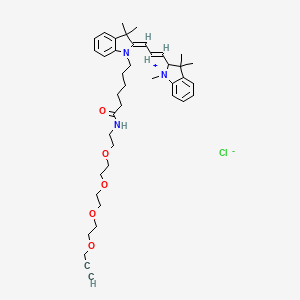
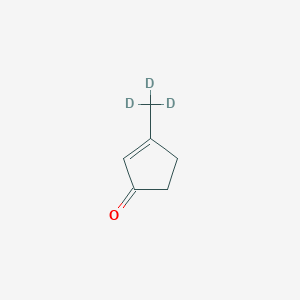

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
